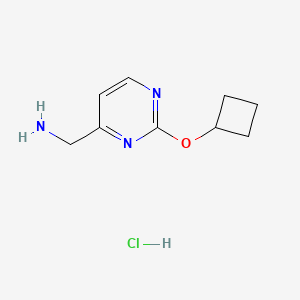

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride, also known as CBPMHCl, is a synthetic compound that is used in scientific research. It is a water-soluble, crystalline solid that has a variety of applications in the laboratory, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stabilizer in the storage of biological samples. CBPMHCl has a wide range of biochemical and physiological effects, and its use in scientific research has been increasing in recent years.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has explored the antiviral properties of pyrimidine derivatives, notably in compounds structurally related to (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position have been investigated for their potential in inhibiting retrovirus replication in cell culture. These compounds, particularly when substituted with methyl groups, showed significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Bone Formation Rate Enhancement

The development of small molecules targeting the Wnt beta-catenin signaling pathway has led to the discovery of compounds with a 2-aminopyrimidine template, such as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, showing a dose-dependent increase in trabecular bone formation rate in models. This suggests potential applications in the treatment of bone disorders (Pelletier, Lundquist, Gilbert, Alon, Bex, Bhat, Bursavich, Coleburn, Felix, Green, Green, Hauze, Kharode, Lam, Lockhead, Magolda, Matteo, Mehlmann, Milligan, Murrills, Pirrello, Selim, Sharp, Unwalla, Vera, Wrobel, Yaworsky, & Bodine, 2009).

Antimicrobial Activity

A study on multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized via multicomponent reaction demonstrated mild to moderate antimicrobial activity against several pathogenic bacteria and fungi, indicating the potential of pyrimidine derivatives in antimicrobial applications (Gupta, Jain, Madan, & Menghani, 2014).

Catalysis and Polymerization

Pyrimidine derivatives have been used as catalysts in the selective hydroxylation of alkanes, suggesting their utility in chemical synthesis and industrial processes. Specifically, diiron(III) complexes of tridentate 3N ligands, including pyrimidine-based ligands, have shown efficiency as catalysts, with implications for functional models of methane monooxygenases (Sankaralingam & Palaniandavar, 2014).

Eigenschaften

IUPAC Name |

(2-cyclobutyloxypyrimidin-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-6-7-4-5-11-9(12-7)13-8-2-1-3-8;/h4-5,8H,1-3,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMSZUFEPKPFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2729126.png)

![2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2729127.png)

![8,11-dimethoxy-13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2729128.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide](/img/structure/B2729133.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B2729140.png)

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2729141.png)